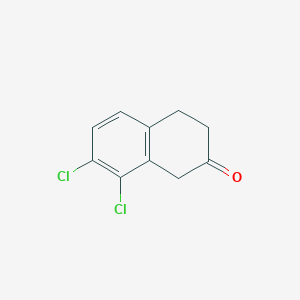
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O2S. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methylsulfonyl, and trifluoromethyl groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro, methylsulfonyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine include:
5-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
5-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.
2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine:
The presence of all three substituents (chloro, methylsulfonyl, and trifluoromethyl) in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C6H4ClF3N2O2S |
|---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O2S/c1-15(13,14)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI Key |
RIOQYYJWXNLYCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


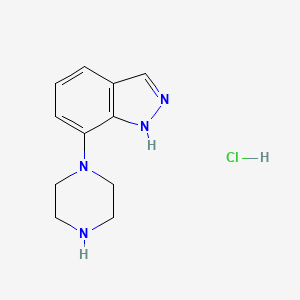
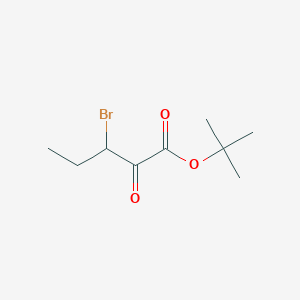
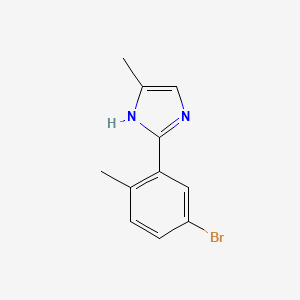


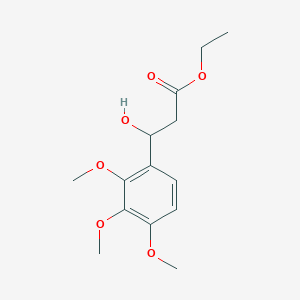


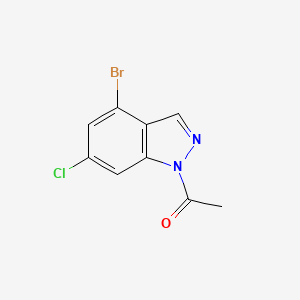

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
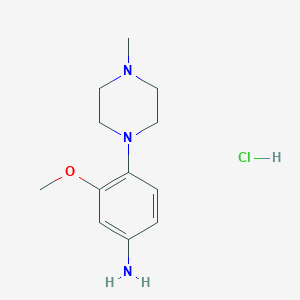
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
